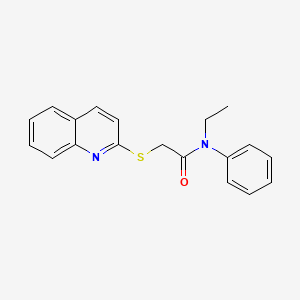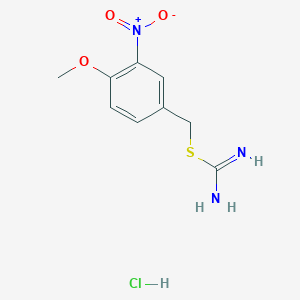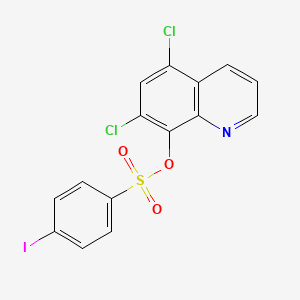![molecular formula C21H28N6O B5142670 4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MP-10 and has been studied for its effects on various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of MP-10 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. MP-10 has also been shown to have an affinity for several receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. MP-10 has also been shown to have antidepressant effects in animal models of depression. Additionally, MP-10 has been found to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using MP-10 in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biochemical and physiological processes. However, one limitation of using MP-10 is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for research on MP-10. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Another area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of MP-10 and its effects on various neurotransmitters and receptors.
Synthesis Methods
The synthesis of MP-10 involves several steps. The starting materials for the synthesis are 4-methyl-2,6-diaminopyrimidine, N-phenylpiperazine, and 1-piperidinecarboxylic acid. These materials are reacted together to form the desired product, MP-10. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
MP-10 has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. MP-10 has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
properties
IUPAC Name |
4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-16-19(25-10-6-3-7-11-25)24-20(22-17)26-12-14-27(15-13-26)21(28)23-18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQKPIUUDDWYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]-N-phenylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)

![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)